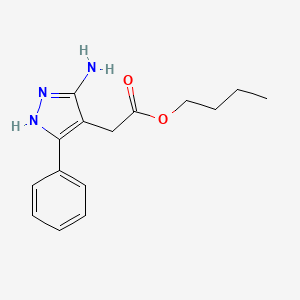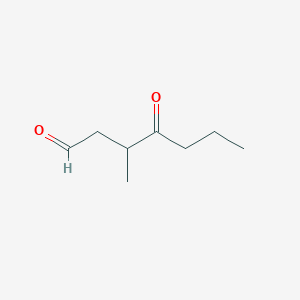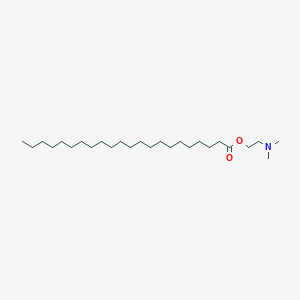
4,4'-Bis(2-methylphenoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 2-methylphenoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenoxy rings.
Scientific Research Applications
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s solubility, reactivity, and overall stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl.
2-Methylphenol: Another precursor used in the synthesis.
Bisphenol A: A structurally similar compound with different substituents on the phenyl rings.
Uniqueness
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is unique due to the presence of two 2-methylphenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
137380-05-3 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-methyl-2-[4-[4-(2-methylphenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C26H22O2/c1-19-7-3-5-9-25(19)27-23-15-11-21(12-16-23)22-13-17-24(18-14-22)28-26-10-6-4-8-20(26)2/h3-18H,1-2H3 |
InChI Key |
FUGUBCROPULSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



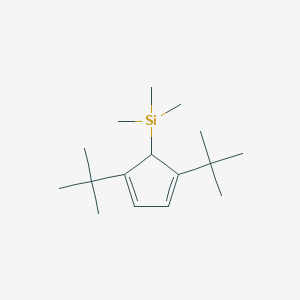

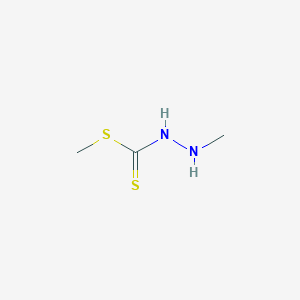

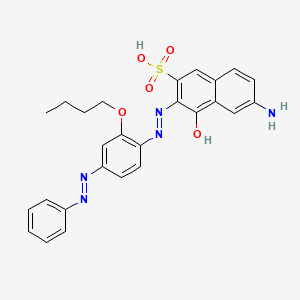
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
